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Compound of Interest

Compound Name: 4-O-methylgallic acid

CAS No.: 4319-02-2

Cat. No.: B1223082

Get Quote

Executive Summary
4-O-methylgallic acid (4-OMGA), a 3,5-dihydroxy-4-methoxybenzoic acid, represents a critical

bioactive metabolite of Gallic Acid (GA).[1] Unlike its precursor, 4-OMGA exhibits enhanced

metabolic stability while retaining potent anti-inflammatory efficacy. This guide analyzes its

pharmacological mechanism—specifically the inhibition of NF-κB and MAPK signaling

cascades—and provides validated experimental protocols for researchers investigating its

therapeutic potential in endotoxemia and chronic inflammatory disorders.

Chemical Identity & Pharmacokinetics
To ensure experimental reproducibility, researchers must distinguish 4-OMGA from its structural

analogs, particularly Methyl Gallate (the methyl ester form).
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Feature
4-O-Methylgallic
Acid (4-OMGA)

Methyl Gallate
(Methyl Ester)

Gallic Acid
(Precursor)

IUPAC Name
3,5-dihydroxy-4-

methoxybenzoic acid

Methyl 3,4,5-

trihydroxybenzoate

3,4,5-

trihydroxybenzoic acid

Structure
Ether modification at

C4-OH

Esterification at

Carboxyl group

Free hydroxyls at C3,

C4, C5

Bioavailability
High (Major in vivo

metabolite)

Moderate (Hydrolyzed

to GA)

Low (Rapidly

metabolized)

Key Source

In vivo conversion of

GA by COMT; Vitis

vinifera

Terminalia spp.;

Paeonia spp.[2]

Tea, Oak bark,

Grapes

Pharmacokinetic Insight: Upon oral administration of Gallic Acid, Catechol-O-methyltransferase

(COMT) preferentially methylates the 4-hydroxyl group, generating 4-OMGA. This metabolite

persists in plasma longer than the parent compound, suggesting that many "Gallic Acid" effects

observed in vivo are actually mediated by 4-OMGA.

Mechanistic Pharmacology
4-OMGA functions as a redox-sensitive signaling modulator. Its anti-inflammatory activity is not

merely scavenging free radicals but actively interrupting kinase cascades triggered by Toll-Like

Receptor 4 (TLR4) activation.

The NF-κB Blockade
The nuclear factor-kappa B (NF-κB) pathway is the central regulator of inflammation. 4-OMGA

intervenes at a critical junction:

Stimulus: LPS binds TLR4, recruiting MyD88 and activating the IKK complex.

Inhibition Point: 4-OMGA prevents the phosphorylation and subsequent degradation of IκBα

(Inhibitor of κB).[1]

Outcome: Without IκBα degradation, the p65/p50 NF-κB complex remains sequestered in

the cytoplasm, unable to translocate to the nucleus.
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Gene Silencing: Transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-6) is

halted.

MAPK & Redox Regulation
MAPK Pathway: 4-OMGA inhibits the phosphorylation of p38, ERK1/2, and JNK, which are

upstream regulators of AP-1, another transcription factor for inflammatory cytokines.

ROS Scavenging: By reducing intracellular Reactive Oxygen Species (ROS), 4-OMGA

dampens the redox-dependent activation of NF-κB, creating a positive feedback loop of

inflammation suppression.

Visualization: Molecular Mechanism
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Caption: 4-OMGA blocks inflammation by scavenging ROS and inhibiting IKK, thereby

preventing IκBα degradation and NF-κB nuclear translocation.[1]

Preclinical Evidence
In Vitro: RAW 264.7 Macrophage Model
Studies utilizing the RAW 264.7 murine macrophage line stimulated with Lipopolysaccharide

(LPS) have established the following efficacy profile:

Effective Concentration (EC): 10 μM – 100 μM.

IC50 (NO Inhibition): Approximately 20–30 μM (varies by specific assay conditions).

Cytotoxicity: Negligible cytotoxicity observed up to 100 μM, ensuring effects are

pharmacological, not toxicological.

Key Findings:

iNOS/COX-2: Dose-dependent reduction in protein and mRNA expression.[3]

Cytokines: Significant suppression of TNF-α and IL-6 secretion.[4]

In Vivo: Endotoxemia & Colitis
Model: LPS-induced endotoxemia (sepsis model) in mice.

Dosage: 10–50 mg/kg (Oral or I.P.).[5]

Outcome: Reduced serum levels of NO, TNF-α, and IL-1β; improved survival rates

compared to vehicle control.

Relevance: Demonstrates that 4-OMGA is orally bioavailable and retains activity

systemically, unlike many polyphenols that degrade rapidly.

Experimental Protocols (Self-Validating Systems)
Protocol A: Assessment of NO Inhibition in RAW 264.7
Cells
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Objective: Quantify anti-inflammatory activity via Nitric Oxide (NO) suppression.[6]

Materials:

RAW 264.7 cells (ATCC TIB-71).

LPS (Escherichia coli 0111:B4).

Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

4-O-Methylgallic Acid (purity >98%).

Workflow:

Seeding: Plate cells at

cells/mL in 24-well plates. Incubate for 18h to allow adherence.

Pre-treatment: Replace media with serum-free DMEM containing 4-OMGA (0, 10, 30, 50,

100 μM). Incubate for 1 hour.

Why: Pre-treatment ensures the compound is intracellularly active before the inflammatory

cascade begins.

Stimulation: Add LPS (Final concentration: 1 μg/mL) to all wells except Negative Control.

Incubate for 24 hours.

Quantification:

Transfer 100 μL of supernatant to a 96-well plate.

Add 100 μL Griess Reagent.

Incubate 10 min at Room Temp (protect from light).

Measure Absorbance at 540 nm.

Validation: Use L-NMMA (NOS inhibitor) as a Positive Control.
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Protocol B: Western Blotting for NF-κB Translocation
Objective: Confirm mechanism by observing p65 movement.

Workflow:

Treatment: Treat cells as above, but harvest at 30 min and 60 min post-LPS (peak

phosphorylation window).

Fractionation: Use a Nuclear/Cytosolic Extraction Kit to separate lysates.

Blotting Targets:

Cytosolic Fraction: Probe for IκBα (expect degradation in LPS-only, preserved in 4-

OMGA).

Nuclear Fraction: Probe for NF-κB p65 (expect high levels in LPS-only, reduced in 4-

OMGA).

Loading Controls: Lamin B1 (Nuclear) and β-actin (Cytosolic).

Visualization: Experimental Workflow
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Caption: Step-by-step workflow for validating anti-inflammatory activity in vitro.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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